1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-((dimethylamino)methylene)-1H-pyrazole-4-carboxamide
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Overview
Description
Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines has been a topic of interest in recent years . Protodeboronation of alkyl boronic esters has been reported as a method for the synthesis of certain compounds .Molecular Structure Analysis
The trifluoromethyl group is strongly electron-withdrawing, which can influence the properties of the compound .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines are diverse and can lead to a variety of products .Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridines are influenced by the presence of the trifluoromethyl group and the pyridine moiety .Scientific Research Applications
Synthesis and Chemical Behavior
The chemical behavior and synthesis process of compounds related to 1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-((dimethylamino)methylene)-1H-pyrazole-4-carboxamide have been explored extensively. For example, microwave-assisted synthesis has been utilized to create new pyrazolopyridines with notable antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013). Another study focused on the functionalization reactions of pyrazole-3-carboxylic acid, leading to the formation of pyrazole-3-carboxamide and other derivatives through reactions with 2,3-diaminopyridine, showcasing the compound's versatility in creating heterocyclic structures (Yıldırım et al., 2005).
Antitumor and Antimicrobial Activities
Significant research has been directed towards the evaluation of derivatives for their antitumor and antimicrobial activities. One study synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic effects against various cancer cell lines, highlighting the potential of such compounds in cancer therapy (Deady et al., 2003). Moreover, novel pyrazolopyrimidines derivatives were synthesized and showed significant anticancer and anti-5-lipoxygenase agents, indicating a broad spectrum of biological activities (Rahmouni et al., 2016).
Material Science Applications
In material science, the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrates the application of such compounds in creating materials with unique properties, such as high glass transition temperatures and low dielectric constants, suitable for advanced technological applications (Liu et al., 2013).
Molecular Interactions and Mechanisms
The molecular interactions and mechanisms of related compounds have also been studied, including the detailed examination of antagonist activities at specific receptors. For example, the molecular interaction of an antagonist with the CB1 cannabinoid receptor was explored through conformational analysis and comparative molecular field analysis (CoMFA), providing insights into the compound's binding and activity at the molecular level (Shim et al., 2002).
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The compound likely interacts with its targets in a manner that is influenced by the unique properties of the trifluoromethylpyridine structure .
Biochemical Pathways
Compounds containing trifluoromethylpyridines are known to have significant biological activities, suggesting they may influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s trifluoromethylpyridine structure is known to provide many advantages, such as improved bioavailability .
Result of Action
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .
Future Directions
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N5O/c1-21(2)7-19-12(23)8-4-20-22(6-8)11-10(14)3-9(5-18-11)13(15,16)17/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZSZKUCSNPRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=CN(N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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